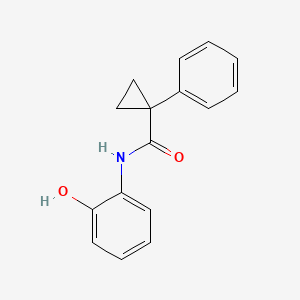
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide (CCF) is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development. CCF is a hydrazide derivative that has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been shown to have antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been studied for its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide is not yet fully understood. However, it has been suggested that 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. The antibacterial activity of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been shown to decrease the levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in lab experiments is its high potency and selectivity against cancer cells and bacteria. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been found to have low toxicity towards normal cells. However, one of the limitations of using 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide. One direction is to investigate the molecular targets of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in cancer cells and bacteria. Another direction is to explore the use of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in combination with other drugs or therapies to enhance its efficacy. Additionally, the development of novel formulations or delivery systems for 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide could improve its solubility and bioavailability. Finally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in vivo.
Métodos De Síntesis
The synthesis of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide involves the reaction between 2-chloro-4-fluorobenzoic acid and 5-chloro-2-hydroxybenzoyl hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O3/c15-7-1-4-12(20)10(5-7)14(22)19-18-13(21)9-3-2-8(17)6-11(9)16/h1-6,20H,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEUDEXXTGJBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)


![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)


![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)
![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
